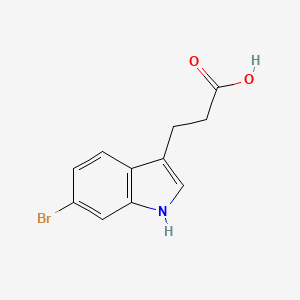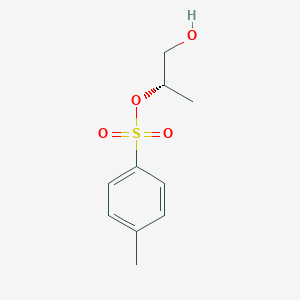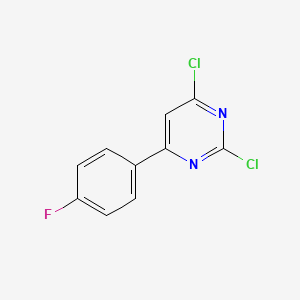
2,4-Dichloro-6-(4-fluorophenyl)pyrimidine
説明
“2,4-Dichloro-6-(4-fluorophenyl)pyrimidine” is a chemical compound with the molecular formula C10H5Cl2FN2 . It is a type of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidines, including “2,4-Dichloro-6-(4-fluorophenyl)pyrimidine”, involves several steps. In one approach, 4-chloro- and 2,4-dichloro-5-(β-chloroethyl)pyrimidine analogs were obtained in the first step. In the next step, several 4-alkyl(aryl)amino-5-(β-chloroethyl)pyrimidine derivatives were reported, which were subsequently transformed into 5,6-dihydropyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-6-(4-fluorophenyl)pyrimidine” can be represented by the SMILES stringNc1cc(nc(N)n1)-c2ccc(F)cc2 . This indicates that the compound contains a pyrimidine ring with two chlorine atoms and a phenyl ring with a fluorine atom. Chemical Reactions Analysis
Pyrimidines, including “2,4-Dichloro-6-(4-fluorophenyl)pyrimidine”, are known to undergo a variety of chemical reactions. For instance, they can participate in nucleophilic aromatic substitution (SNAr) reactions, which are a general approach to the synthesis of a wide variety of pyrimidine derivatives .科学的研究の応用
Novel Bioactive Compounds Synthesis
One significant application involves the design and synthesis of novel compounds utilizing the pyrimidine scaffold for potential anti-inflammatory and analgesic activities. Muralidharan, S. James Raja, and Asha Deepti (2019) synthesized a series of derivatives starting from 4-fluoro-3-methyl acetophenone, leading to compounds with improved bioactivities. Their study emphasizes the role of substituents on the pyrimidine ring in modulating these activities, with certain derivatives showing potent anti-inflammatory and analgesic properties (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Electronic and Structural Exploration
Another area of application is in the electronic and structural exploration of pyrimidine derivatives. A. Hussain et al. (2020) conducted a comprehensive study on thiopyrimidine derivatives, analyzing their electronic, linear, and nonlinear optical properties through density functional theory (DFT) and time-dependent DFT (TDDFT). Their findings reveal significant nonlinear optical (NLO) properties, suggesting applications in optoelectronic and high-tech applications (A. Hussain et al., 2020).
Optical Materials Development
The development of materials with unique optical characteristics also represents a key application domain. For instance, the synthesis and characterization of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines with a D-π-A system were explored by H. Muraoka, T. Obara, and S. Ogawa (2016). These molecules exhibit distinct absorption and emission wavelengths, with potential use as polarity or proton sensors due to their strong fluorosolvatochromic properties and sensitivity to protons (H. Muraoka, T. Obara, & S. Ogawa, 2016).
特性
IUPAC Name |
2,4-dichloro-6-(4-fluorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2FN2/c11-9-5-8(14-10(12)15-9)6-1-3-7(13)4-2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLFWYQWFPLRRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469828 | |
| Record name | 2,4-dichloro-6-(4-fluorophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-(4-fluorophenyl)pyrimidine | |
CAS RN |
833472-84-7 | |
| Record name | 2,4-dichloro-6-(4-fluorophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

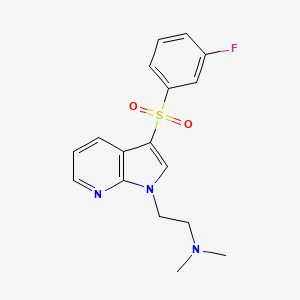
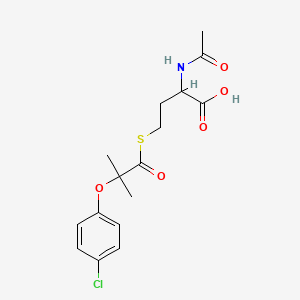
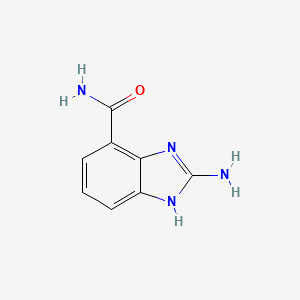
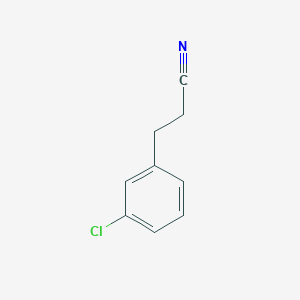
![methyl 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1625114.png)
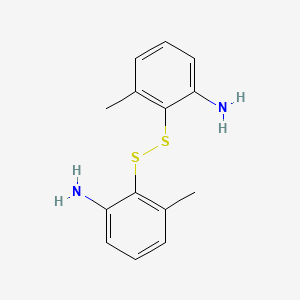
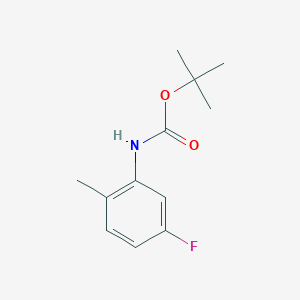
![Pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B1625119.png)
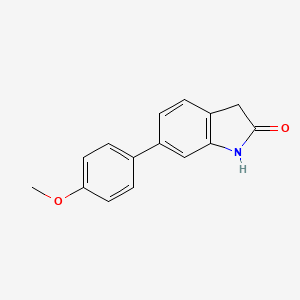
![1-Bromospiro[2.2]pentane](/img/structure/B1625124.png)
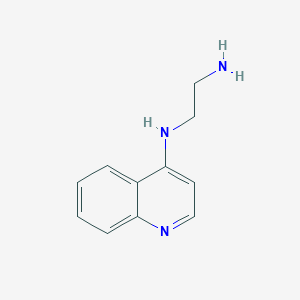
![2-acetamido-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1625126.png)
